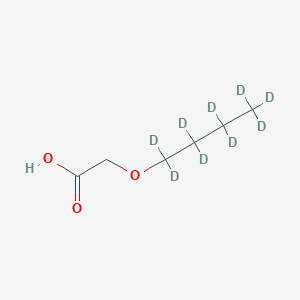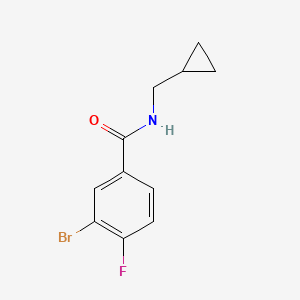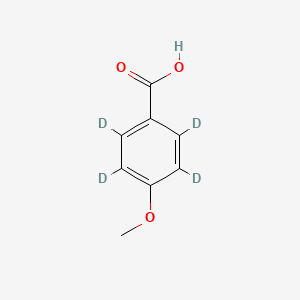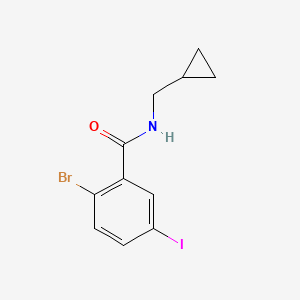
N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride (NAMFMSH) is an important chemical compound that has been used in numerous scientific and medical applications. NAMFMSH has been used in the synthesis of a variety of different drugs and pharmaceuticals, as well as in the development of new drugs and treatments for various diseases. Additionally, NAMFMSH has been studied for its potential as an anti-cancer agent, as well as its ability to act as an anti-inflammatory and analgesic. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NAMFMSH.
Scientific Research Applications
Antitumor Properties
Sulfonamide-focused libraries, including compounds like N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride, have been explored for their antitumor properties. Notably, compounds from such libraries have demonstrated potent cell cycle inhibition in various cancer cell lines, leading to clinical trials for some of them. These compounds disrupt tubulin polymerization and decrease the S phase fraction in cancer cells, which is critical for their antitumor efficacy (Owa et al., 2002).
Tubulin Polymerization Inhibition
Research has shown that certain sulfonamide drugs, including derivatives of this compound, can bind to the colchicine site of tubulin, a critical component in cell mitosis. This binding inhibits tubulin polymerization, which is a valuable mechanism in the development of anticancer drugs (Banerjee et al., 2005).
Carbonic Anhydrase Inhibition
Certain sulfonamides have been synthesized as inhibitors of human carbonic anhydrase isoforms, particularly those associated with tumors. This compound, due to its structural characteristics, may have potential in this area. The presence of a fluorine atom significantly impacts the inhibition of these isoforms, marking its importance in the design of tumor-associated inhibitors (Compain et al., 2013).
Synthesis and Characterization
The compound has been involved in studies for the synthesis of novel sulfonamide derivatives aimed at antitumor applications. Its structure has been utilized in various syntheses, leading to new compounds with potential biological activities (Huang et al., 2001).
Bioactivity Evaluation
Sulfonamide derivatives, including this compound, have been evaluated for their bioactivity, particularly in terms of antibacterial, antifungal, and antioxidant activities. These studies contribute to understanding the broader applications of these compounds in medical and biochemical research (Subramanyam et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Pathways
Given its target, it is likely that it influences thecarbon dioxide and bicarbonate equilibrium in the body, which is crucial for many physiological processes, including pH regulation and fluid balance .
Result of Action
Given its target, it may influence processes related to pH regulation and fluid balance . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNNUXSYNGWGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)

![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)
![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)







